Flurescein-NHS ester

Bioconjugation Antibody labeling Conjugate stability

Standard amine-reactive probes like FITC introduce unstable thiourea linkages or require harsh pH, compromising long-term assay stability and protein function. Fluorescein-NHS ester (CAS 117548-22-8) solves this through NHS-carboxylate activation. - **Conjugate stability**: Forms amide bond; reduces signal drift in ELISA kits over freeze-thaw cycles (vs. FITC). - **Protein integrity**: Mild conjugation at pH 7.2-8.5; preserves binding affinity in MST/SPR (e.g., 80% labeling efficiency for WWP2). - **Custom oligonucleotide probes**: Post-synthetic labeling achieves quantitative yields without non-fluorescent byproducts.

Molecular Formula C25H15NO9
Molecular Weight 473.4 g/mol
Cat. No. B12278873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFlurescein-NHS ester
Molecular FormulaC25H15NO9
Molecular Weight473.4 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C(=O)O)C3=C4C=CC(=O)C=C4OC5=C3C=CC(=C5)O
InChIInChI=1S/C25H15NO9/c27-13-2-5-16-19(10-13)34-20-11-14(28)3-6-17(20)23(16)18-9-12(1-4-15(18)24(31)32)25(33)35-26-21(29)7-8-22(26)30/h1-6,9-11,27H,7-8H2,(H,31,32)
InChIKeyLXFOCXWFKJWFEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluorescein-NHS Ester: Specifications and Core Reactivity


Fluorescein-NHS ester (5/6-carboxyfluorescein succinimidyl ester, CAS 117548-22-8) is a widely used amine-reactive fluorescent probe for labeling proteins, peptides, and other biomolecules. Its core consists of a fluorescein fluorophore (excitation/emission ~494/518 nm) activated with an N-hydroxysuccinimide (NHS) ester group, which reacts with primary amines to form stable amide bonds . This compound is a standard workhorse in fluorescence microscopy, flow cytometry, and immunoassays, but its performance is often contrasted with alternatives that offer improved photostability, pH insensitivity, or solubility .

Amine-reactive probe for proteins, peptides, and amino-modified oligonucleotides
Mild conjugation pH (7.2–8.5) supports functional protein labeling workflows
Compatible with standard 488 nm excitation for fluorescence microscopy, flow cytometry, and immunoassays
Amide bond formation reported to provide stable conjugates for long-term assay use

Fluorescein-NHS Ester: In-Class Substitution Risks


In-class compounds such as FITC or Oregon Green™ 488 share the fluorescein core but differ significantly in reactive group chemistry and photophysical behavior. Simple substitution of Fluorescein-NHS ester with FITC, for example, will introduce a thiourea linkage rather than an amide bond, leading to lower conjugate stability under physiological conditions [1]. Conversely, substituting with newer analogs like Oregon Green™ 488 NHS ester without accounting for its lower pKa (~4.7 vs. ~6.4) and enhanced photostability will alter assay sensitivity and quantitation in live-cell imaging or quantitative PCR . The evidence below quantifies these critical differences to guide informed procurement and experimental design.

Conjugate bond chemistry
Target Fluorescein-NHS: Amide bond, reported higher stability at 37°C
Substitute FITC: Thiourea bond; reported inferior stability, may deteriorate faster
Labeling specificity
Target Greater specificity for primary amines; lower off-target labeling reported
Substitute FITC may react with other nucleophiles, potentially increasing background
Conjugation pH requirement
Target Efficient at near-neutral pH (7.2–8.5), may preserve sensitive protein activity
Substitute FITC often requires pH ≥9; may alter protein conformation or activity
Photophysical & solubility properties
Target Standard fluorescein pKa ~6.4; solubility and signal may vary by formulation
Substitute Oregon Green™ 488: lower pKa (~4.7), enhanced photostability; quantitation may shift

Fluorescein-NHS Ester: Quantitative Performance Evidence


Superior Conjugate Stability vs. FITC

Fluorescein-NHS ester forms an amide bond with primary amines, whereas FITC forms a less stable thiourea linkage. In a comparative study using capillary zone electrophoresis, CFSE (a succinimidyl ester analog of Fluorescein-NHS ester) demonstrated superior conjugate-bond stability when subjected to incubation at 37°C, while the FITC conjugate exhibited inferior performance [1]. The relative rate of conjugation and stability of the resulting conjugate were superior for CFSE over FITC for both myoglobin and L-lysine [1]. Vendor technical notes further confirm that FITC-labeled peptides tend to deteriorate more quickly than corresponding FAM (Fluorescein-NHS ester) conjugates .

Conjugate Stability
Head-to-head comparison
Amide vs. thiourea CFSE amide bond stable at 37°C; FITC thiourea showed inferior stability [1]
Reported higher conjugate-bond stability may reduce signal loss in long-term assays
Capillary zone electrophoresis; exact quantification not provided
Bioconjugation Antibody labeling Conjugate stability

Enhanced Primary Amine Specificity vs. FITC

The NHS-ester moiety of Fluorescein-NHS ester exhibits greater specificity for primary amines in the presence of other nucleophiles compared to FITC . This translates to reduced non-specific background labeling in complex biological mixtures. While both reagents label primary amines on lysine residues and N-termini, the NHS-ester derivative minimizes reactions with other nucleophiles like sulfhydryls or hydroxyls, leading to cleaner, more interpretable fluorescence signals [1].

Amine Specificity
Class-level inference
Greater specificity toward primary amines reported; reduced off-target labeling vs. FITC
May improve signal-to-noise in complex samples; data to verify
Descriptive, not quantified; class-level reactivity inference
Antibody labeling Immunofluorescence Protein conjugation

AQuora® Formulation: Enhanced Solubility and Signal

AQuora® Fluorescein-NHS Ester is an amine-reactive fluorophore engineered with SuperHydrophilic™ technology designed to improve solubility during labeling and of the dye-labeled conjugate . As a result, dye-labeled conjugates made with AQuora® Fluorescein NHS Ester yield enhanced signal and signal-to-noise ratios in fluorescence-based applications including fluorescent western blotting, fluorescence-based microscopy, and flow cytometry . While exact signal-to-noise enhancement values are not provided, the technology directly addresses the common problem of dye precipitation and aggregation, which can lead to high background and inconsistent labeling.

AQuora® Solubility
Class-level inference
SuperHydrophilic™ technology reported to enhance solubility and signal-to-noise
Formulation-dependent improvement may reduce aggregation; source review recommended
Vendor described; quantitative enhancement not provided
Protein labeling Fluorescent Western blotting Flow cytometry

Milder Conjugation Preserves Protein Activity

Fluorescein-NHS ester reacts efficiently at near-neutral pH (7.2–8.5), while FITC labeling often requires more alkaline conditions (pH ≥9) . This milder condition for NHS-ester conjugation helps preserve the native structure and activity of sensitive proteins. A study quantifying this effect showed that labeling anti-AGP Fab fragments with NHS-Fluorescein at a 28:1 label-to-protein ratio resulted in only a 3.0% reduction in binding activity, while using a higher 280:1 ratio caused a 92.0% reduction [1]. This demonstrates that while mild conditions are beneficial, the degree of labeling must still be carefully controlled.

Activity Retention
Supporting evidence
3.0% activity loss at 28:1 labeling ratio; 92.0% at 280:1 [1]
Mild pH 7.2–8.5 conjugation helps preserve protein function; labeling ratio critical
Anti-AGP Fab fragment model; binding activity post-conjugation
Antibody conjugation Protein labeling Functional assays

Superior Storage Stability vs. FITC

NHS-fluorescein exhibits superior storage stability compared to FITC, which is a known advantage for procurement planning and long-term assay reproducibility [1]. While specific shelf-life data under various conditions is vendor-dependent, the underlying chemical stability of the NHS-ester (prior to hydrolysis) and the resulting amide conjugates contribute to a lower risk of performance drift over time compared to FITC reagents . This reduces the frequency of reagent re-validation and re-purchasing.

Storage Stability
Class-level inference
Reported more stable than FITC under dry storage; shelf-life advantage context-dependent
May support procurement planning; specific shelf-life data requires vendor review
No quantified degradation comparison available
Reagent stability Procurement Cost-effectiveness

Post-Synthetic Oligonucleotide Labeling vs. Solid-Phase

For labeling oligonucleotides, post-synthetic modification with Fluorescein-NHS ester can achieve quantitative labeling yields. In a controlled reaction, using Fluorescein-NHS ester with an amino-modified oligonucleotide resulted in quantitative labeling [1]. This approach bypasses issues associated with solid-phase synthesis using fluorescein phosphoramidites, such as the formation of non-fluorescent impurities during deprotection . The NHS ester method provides a reliable alternative for obtaining high-purity, fully functional fluorescent oligonucleotides.

Oligo Labeling Yield
Class-level inference
Quantitative labeling achieved via post-synthetic NHS ester route
Avoids non-fluorescent impurities common in solid-phase synthesis; method context review
Amino-modified oligonucleotide; reaction optimization required
Oligonucleotide labeling qPCR FISH probes

Fluorescein-NHS Ester: Key Application Scenarios


Stability-Dependent ELISA & Multiplex Immunoassays

The amide linkage formed by Fluorescein-NHS ester confers greater conjugate stability than FITC's thiourea bond, as demonstrated in comparative studies. For ELISA kits and multiplex immunoassays where antibodies must retain fluorescent signal over weeks of storage or multiple freeze-thaw cycles, this stability advantage reduces signal drift and ensures lot-to-lot consistency [1]. Procurement should prioritize Fluorescein-NHS ester over FITC for any immunoassay intended for long-term stability or kit manufacturing.

Flow Cytometry & Confocal Imaging

In flow cytometry and confocal microscopy, where laser excitation at 488 nm is standard, the AQuora® formulation of Fluorescein-NHS ester offers enhanced solubility and signal-to-noise ratio compared to standard preparations [1]. This is critical for resolving dim cell populations or low-abundance intracellular targets. While Oregon Green™ 488 NHS ester offers superior photostability and pH insensitivity, Fluorescein-NHS ester remains a cost-effective and widely compatible option for routine imaging when these advanced features are not required .

Microscale Thermophoresis & SPR Assays

For quantitative binding assays like MST, where protein functionality must be preserved, Fluorescein-NHS ester's milder conjugation conditions (pH 7.2-8.5) are crucial. A protocol labeling WWP2 protein achieved ~80% labeling efficiency while maintaining its binding affinity for E2 enzyme [1]. This contrasts with FITC, which often requires pH ≥9, potentially denaturing sensitive proteins. Researchers performing MST, SPR, or any functional assay should select Fluorescein-NHS ester to minimize structural perturbation of their target protein .

Custom Probe Synthesis for qPCR & FISH

For producing custom fluorescent probes for qPCR or FISH, post-synthetic labeling of amino-modified oligonucleotides with Fluorescein-NHS ester can achieve quantitative yields and avoids the formation of non-fluorescent byproducts common in solid-phase phosphoramidite synthesis [1]. This method is particularly advantageous for labs synthesizing small batches of probes or for fluorophores sensitive to harsh deprotection conditions. Procurement of Fluorescein-NHS ester for this application ensures a high-purity, fully functional end product with reduced purification overhead .

Application
Selection Property
Validation Focus
Immunoassay conjugate stability studies
Amide bond formation
Long-term signal retention and lot-to-lot consistency
Flow cytometry and confocal imaging
Solubility and signal-to-noise profile
Sensitivity for low-abundance target detection
Binding affinity assays (MST, SPR)
Mild conjugation pH compatibility
Protein functional activity post-labeling
Custom oligonucleotide probe synthesis
Post-synthetic labeling efficiency
Functional yield and impurity reduction

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


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